1-Phenyloctan-1-amine hydrochloride

Description

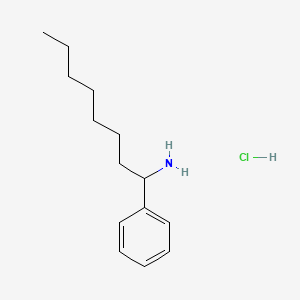

1-Phenyloctan-1-amine hydrochloride is a primary amine hydrochloride salt characterized by an octyl chain attached to a phenyl group at the primary amine position. Its molecular formula is C₁₄H₂₂ClN, with a molecular weight of 239.79 g/mol. The discontinuation may reflect challenges in synthesis, stability, or niche utility compared to structurally analogous compounds.

Properties

CAS No. |

92330-57-9 |

|---|---|

Molecular Formula |

C14H24ClN |

Molecular Weight |

241.8 g/mol |

IUPAC Name |

1-phenyloctan-1-amine;hydrochloride |

InChI |

InChI=1S/C14H23N.ClH/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13;/h6-8,10-11,14H,2-5,9,12,15H2,1H3;1H |

InChI Key |

NSYYGAOCBLQZIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C1=CC=CC=C1)N.Cl |

Canonical SMILES |

CCCCCCCC(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Phenyloctan-1-amine hydrochloride with structurally or functionally related amine hydrochlorides, emphasizing molecular features, applications, and key differences:

Key Structural and Functional Differences:

Chain Length and Flexibility :

- This compound has the longest alkyl chain (C8), enhancing hydrophobicity compared to shorter-chain analogs like 2-Phenyl-1-propanamine hydrochloride (C3) . This may affect membrane permeability in biological systems or surfactant properties.

- Amantadine Hydrochloride ’s rigid adamantane core contrasts with the flexible alkyl chains of other compounds, enabling unique interactions with viral ion channels.

Chirality :

- (R)-1-Phenylbut-3-en-1-amine hydrochloride highlights the role of stereochemistry in drug design, where enantiomeric purity can dictate biological activity.

Pharmacological Utility :

- Amantadine Hydrochloride is the only compound in this group with well-established therapeutic applications , underscoring the importance of structural optimization for drug efficacy.

Research and Industrial Relevance:

- Amantadine Hydrochloride remains a benchmark for antiviral research, with validated analytical methods (e.g., RP-HPLC) supporting its quality control .

- 2-Phenyl-1-propanamine hydrochloride ’s long-term consumption projections suggest sustained industrial demand, likely as an intermediate in surfactant or polymer synthesis.

- Discontinued status of This compound implies that analogs with shorter chains or cyclic systems may offer better synthetic feasibility or application-specific performance.

Preparation Methods

Reductive Amination of 1-Phenylalkyl Ketones

Reductive amination is a widely used method to convert ketones to amines by reaction with ammonia or amine sources in the presence of reducing agents.

- Process : The ketone precursor (e.g., 1-phenyl-octan-1-one) is reacted with ammonia or an amine under reductive conditions (e.g., hydrogenation with a catalyst such as Pd/C or Raney Nickel, or chemical reductants like sodium cyanoborohydride).

- Advantages : Direct and efficient conversion, often high yield.

- Challenges : Control of stereochemistry if chiral centers are involved; potential over-reduction.

Use of Chiral Auxiliaries for Asymmetric Synthesis

Asymmetric synthesis methods can be employed to obtain enantiomerically pure amines, which is important for pharmaceutical applications.

- Example: Use of chiral auxiliaries such as (S)-tert-butanesulfinamide to form sulfinimines, followed by nucleophilic addition and hydrolysis to yield chiral amines.

- Reported in related compounds like dapoxetine hydrochloride synthesis, where chiral sulfinamide intermediates were used successfully with high yields (~90%) and stereoselectivity.

Salt Formation: Conversion to Hydrochloride

- The free base amine is treated with hydrochloric acid (HCl) in solvents such as ethanol or methanol to form the hydrochloride salt.

- Conditions typically involve stirring at room temperature or mild heating.

- Purification is often achieved by recrystallization from solvents like isopropyl alcohol or ethyl acetate to obtain pure hydrochloride salts.

Biocatalytic Methods

Transaminase-mediated synthesis offers an environmentally friendly alternative:

- Immobilized whole-cell biocatalysts with (R)-transaminase activity can convert prochiral ketones directly to chiral amines with high enantiomeric excess (>99% ee) and good conversion rates (88–89%).

- This method avoids harsh chemical reagents and allows for selective production of enantiomers.

- The biocatalytic approach is promising for producing enantiopure 1-phenylalkyl amines, potentially adaptable for 1-phenyloctan-1-amine.

Practical Preparation Protocol Example

A typical preparation of the hydrochloride salt from the free amine involves:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve free amine in methanol or ethanol | Room temperature | Concentration depends on scale |

| 2 | Add 28% HCl in ethanol dropwise | 10–20 °C | Maintain stirring for 1–2 hours |

| 3 | Concentrate mixture under reduced pressure | Room temperature | Yields crude hydrochloride salt |

| 4 | Resuspend crude in MTBE or ethyl acetate | Room temperature | Purifies the salt by precipitation |

| 5 | Filter and dry the solid | Ambient conditions | Obtain pure this compound |

This procedure is adapted from related amine hydrochloride preparations with yields around 85–90%.

Data Table: Comparative Yields and Purities from Different Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Ketone + NH3 + Pd/C, H2, MeOH | 80–90 | >95 | Straightforward, scalable |

| Chiral Auxiliary Method | Sulfinamide + ketone + acid workup | 85–90 | >98 | High stereoselectivity |

| Biocatalytic Transaminase | Immobilized cells + prochiral ketone | 88–89 | >99 ee | Environmentally friendly, selective |

| Hydrochloride Salt Formation | Free amine + 28% HCl/EtOH | ~90 | >98 | Simple salt formation and purification |

Research Findings and Optimization Notes

- Solvent Selection : Methanol and ethanol are preferred for salt formation due to good solubility and ease of removal.

- pH Control : Maintaining pH below 2 with HCl ensures complete salt formation and minimizes free base contamination.

- Purification : Recrystallization from isopropyl alcohol or MTBE improves purity and crystal quality.

- Stereochemistry : Use of chiral auxiliaries or biocatalysts is essential for enantiopure amines, important in pharmaceutical contexts.

- Scale-up Considerations : Flow chemistry and continuous processing have been explored for related amines to improve safety and efficiency, especially when handling reactive intermediates.

Q & A

Basic: How can synthetic routes for 1-Phenyloctan-1-amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters such as solvent choice, catalyst type, and temperature. For example:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while dichloromethane (DCM) may reduce side reactions in acid-sensitive steps .

- Catalysts : Palladium or copper salts are commonly used for coupling reactions; their loading (e.g., 5–10 mol%) and activation conditions (e.g., under inert atmosphere) must be calibrated to minimize byproducts .

- Temperature control : Maintaining temperatures between 60–80°C during key steps (e.g., amine alkylation) balances reaction efficiency and thermal decomposition risks .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm molecular structure by resolving aromatic protons (δ 7.2–7.5 ppm) and aliphatic chain signals (δ 1.2–2.1 ppm). N NMR can verify amine protonation in the hydrochloride form .

- IR spectroscopy : Stretching vibrations for N–H (2500–3000 cm) and C–Cl (700–800 cm) confirm salt formation .

- X-ray crystallography : Resolves 3D conformation, bond angles, and packing efficiency, critical for understanding solubility and stability .

Advanced: How can computational modeling aid in predicting reaction mechanisms for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states and intermediates to identify energetically favorable pathways (e.g., amine protonation or alkylation steps) .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys predict feasible routes by analyzing reaction databases, prioritizing steps with >80% literature precedent .

- Molecular dynamics : Simulates solvent effects on reaction kinetics, guiding solvent selection for improved regioselectivity .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Replicate receptor binding assays (e.g., serotonin or dopamine receptors) across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .

- Meta-analysis : Cross-reference published IC values using platforms like PubChem to identify outliers and standardize experimental conditions (e.g., pH, buffer composition) .

- Structural analogs : Compare with derivatives (e.g., fluorinated or methyl-substituted amines) to isolate structural determinants of activity .

Advanced: How can conflicting synthetic protocols for this compound be reconciled?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading vs. temperature) and identify Pareto-optimal conditions .

- Byproduct analysis : Employ LC-MS or GC-MS to trace impurities (e.g., over-alkylated amines) and adjust stoichiometry or quenching protocols .

- Literature benchmarking : Prioritize methods validated in peer-reviewed journals (e.g., ACS or RSC publications) over non-peer-reviewed sources .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture control : Store in desiccators with silica gel, as hydrochloride salts are hygroscopic and may hydrolyze in humid environments .

- Temperature : Long-term stability is achieved at –20°C, with aliquoting to avoid freeze-thaw cycles .

- Light sensitivity : Amber glass vials prevent UV-induced degradation of the phenylalkylamine backbone .

Advanced: How can AI-driven synthesis planning accelerate the development of this compound derivatives?

Methodological Answer:

- Template-based AI : Tools like Pistachio_Ringbreaker predict ring-opening or functionalization steps for generating analogs (e.g., fluorinated or branched-chain derivatives) .

- One-step synthesis focus : Prioritize routes with minimal steps (e.g., direct reductive amination) using databases like Reaxys to filter high-yield (>70%) reactions .

- Patent mining : Extract unreported synthetic steps from chemical patent claims using NLP algorithms .

Basic: How should researchers validate the purity of this compound before biological testing?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity ensures minimal impurities .

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values to verify stoichiometry .

- Melting point consistency : Compare observed mp (e.g., 180–185°C) with literature values; deviations >2°C indicate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.